2-Benzyloxyphenylacetic acid
Overview
Description
2-Benzyloxyphenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aldose Reductase Inhibition : 2-Benzyloxyphenylacetic acid derivatives are potential aldose reductase inhibitors, playing a crucial role in controlling complications related to diabetes. The effectiveness of these derivatives is attributed to the presence of a methylene spacer between the aromatic core and the acidic function (Rakowitz et al., 2006).
Pharmacological Properties : This compound exhibits pharmacological applications similar to atropine, including antispasmodic activity, and shows effectiveness against antipenta-methylene tetrazol (Johnsen et al., 1962).
Fluorescence Probing : It is used as a fluorescence probe for detecting highly reactive oxygen species (hROS), differentiating them from other reactive oxygen species. This application is significant in biological and medical research (Setsukinai et al., 2003).
Photocatalyzed Benzylation : In organic chemistry, this compound facilitates the photocatalyzed benzylation of electron-poor olefins. This process can be extended to other aromatic acids like arylpropionic acids and mandelic acid derivatives (Capaldo et al., 2016).
Catalysis in Organic Synthesis : This compound is involved in the Cu(II)-catalyzed oxidative decarboxylative synthesis of 2-aryl benzothiazole, demonstrating its utility in advanced organic synthesis and catalysis (Song et al., 2013).
Antidiabetic Applications : It forms part of a novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives, which are potent and selective PPARgamma agonists. These compounds have demonstrated significant antihyperglycemic and antihyperlipidemic effects (Henke et al., 1998).
Receptor Binding in Hypoglycemic Drugs : this compound shows high hypoglycemic activity, particularly when a carboxyl group is attached to the aromatic ring of the phenethyl group. This activity is similar to sulfonylurea drugs like tolbutamide, indicating its potential in diabetes treatment (Brown & Foubister, 1984).
Mechanism of Action
Target of Action
The primary target of 2-Benzyloxyphenylacetic acid is the enzyme borohydride reductase . This enzyme plays a crucial role in various biochemical reactions, and its inhibition can significantly affect these processes.
Mode of Action
This compound interacts with borohydride reductase, acting as an inhibitor . The compound binds to the active site of the enzyme, preventing it from catalyzing its usual reactions. This interaction leads to changes in the enzyme’s activity and, consequently, the biochemical pathways it is involved in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, studies on this compound were conducted in both acidic and alkaline environments .
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-13-8-4-5-9-14(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYKRBZHJFJOGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334191 | |
Record name | 2-Benzyloxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22047-88-7 | |
Record name | 2-(Benzyloxy)phenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22047-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyloxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Benzyloxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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